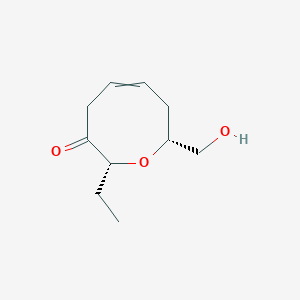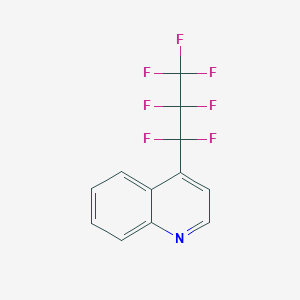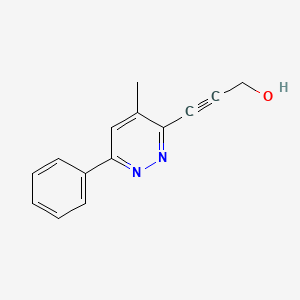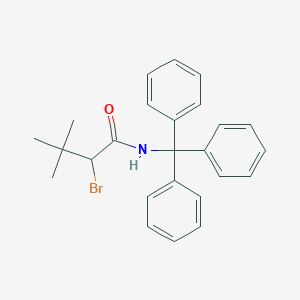
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-: is a chemical compound with a complex structure that includes a butanamide backbone, a bromine atom, and a triphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- typically involves multiple steps. One common method includes the bromination of 3,3-dimethylbutanamide followed by the introduction of the triphenylmethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butanamides, while oxidation reactions may produce carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for probing biological pathways and mechanisms.
Medicine: In the field of medicine, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- has potential applications in drug development. Its unique chemical properties may allow it to act as a precursor for pharmaceuticals or as a probe for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and triphenylmethyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Butanamide, 3,3-dimethyl-: Lacks the bromine atom and triphenylmethyl group, making it less reactive.
Butanamide, 2-bromo-3,3-dimethyl-N-phenyl-: Contains a phenyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide): Similar structure but with different substituents, affecting its chemical properties and uses.
Uniqueness: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is unique due to the presence of both the bromine atom and the triphenylmethyl group. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
190260-61-8 |
|---|---|
Molecular Formula |
C25H26BrNO |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-bromo-3,3-dimethyl-N-tritylbutanamide |
InChI |
InChI=1S/C25H26BrNO/c1-24(2,3)22(26)23(28)27-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3,(H,27,28) |
InChI Key |
HALUFWDLJLZVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)

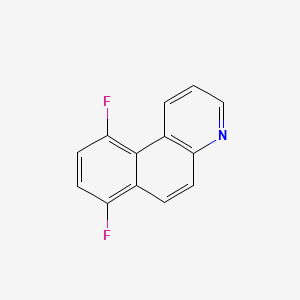
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
